3-Isothiazolidinone, 2-octyl-
Description
Overview of Isothiazolidinone Heterocycles in Organic Chemistry
Isothiazolidinones are a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds. google.com The core structure provides a unique platform for molecular diversity and has been a subject of interest in various chemical domains. chemicalbull.com These compounds are related to the more commonly known isothiazolinones, which possess a double bond in the heterocyclic ring. chemicalbull.com The saturated backbone of isothiazolidinones offers a distinct three-dimensional geometry that can be exploited in various chemical and biological contexts. Their utility spans from medicinal chemistry to materials science, where they can act as ligands for metal coordination or as building blocks for more complex molecules. chemicalbull.com
Structural Characteristics and Chemical Significance of 3-Isothiazolidinone, 2-octyl-
3-Isothiazolidinone, 2-octyl-, also known by its IUPAC name 2-octyl-1,2-thiazolidin-3-one, is characterized by a saturated 1,2-thiazolidin-3-one ring with an octyl group attached to the nitrogen atom. This long alkyl chain imparts significant lipophilicity to the molecule, influencing its solubility and interaction with nonpolar environments. The presence of the sulfur and nitrogen heteroatoms, along with the carbonyl group, creates a molecule with a specific electronic distribution and potential for various chemical transformations.
Table 1: Physicochemical Properties of 3-Isothiazolidinone, 2-octyl-
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₁NOS |
| Molecular Weight | 215.36 g/mol |
| CAS Number | Not explicitly available for the saturated compound. The unsaturated analogue, 2-octyl-2H-isothiazol-3-one, has the CAS number 26530-20-1. nih.gov |
| Appearance | Expected to be a liquid or low-melting solid at room temperature. The unsaturated analogue is a clear dark amber liquid. nih.gov |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents. |
This table is generated based on the predicted properties of the saturated compound and data available for its unsaturated analogue.
The chemical significance of 3-Isothiazolidinone, 2-octyl- lies in its potential as a precursor in organic synthesis. The heterocyclic ring can be functionalized at various positions, and the N-octyl group can be modified or can influence the reactivity of the entire molecule.
Evolution of Research Trajectories for the 3-Isothiazolidinone, 2-octyl- Scaffold
Research into isothiazolidinone and related isothiazolinone compounds has evolved significantly over the past few decades. Initial studies, dating back to the mid-20th century, focused on the fundamental synthesis and characterization of the isothiazole (B42339) ring system. Patented methods for preparing isothiazolinones, the unsaturated counterparts to isothiazolidinones, were developed in the 1970s. google.com
A common synthetic route to N-substituted isothiazol-3(2H)-ones involves the chlorine-induced oxidative cyclization of 3,3'-dithiodipropioamides. acs.org A potential intermediate in this reaction is the corresponding isothiazolidinone. acs.org For the synthesis of 2-octyl-2H-isothiazol-3-one, a known process involves the reaction of methyl acrylate (B77674) with sodium sulfhydrate, followed by reaction with n-octylamine and subsequent cyclization with chlorine. google.com
More recent research has shifted towards exploring the biological activities and applications of these compounds. While much of the applied research has centered on the potent biocidal properties of the unsaturated isothiazolinones, the saturated isothiazolidinone core has been investigated in medicinal chemistry as a phosphotyrosine (pTyr) mimetic. researchgate.net Specifically, the (S)-isothiazolidinone ((S)-IZD) heterocycle has been identified as a potent component in inhibitors of protein tyrosine phosphatase 1B (PTP1B). researchgate.net
Interdisciplinary Research Landscape and Future Directions for the Compound
The study of 3-Isothiazolidinone, 2-octyl- and related compounds sits (B43327) at the intersection of several scientific disciplines, including organic chemistry, medicinal chemistry, materials science, and environmental science. frontiersin.orgmedcraveonline.com The inherent reactivity and structural features of the isothiazolidinone ring make it a versatile scaffold for interdisciplinary exploration. nih.gov
Table 2: Potential Interdisciplinary Research Areas for 3-Isothiazolidinone, 2-octyl-
| Research Area | Potential Application/Focus |
|---|---|
| Medicinal Chemistry | Development of enzyme inhibitors, such as for protein tyrosine phosphatases, by utilizing the isothiazolidinone core as a structural mimic of key biological motifs. researchgate.netnih.gov |
| Materials Science | Use as a ligand in the synthesis of coordination polymers or as a monomer for the creation of novel functional polymers. The octyl chain could influence the material's properties, such as solubility and processability. chemicalbull.com |
| Agrochemicals | Investigation as a potential pesticide or fungicide, leveraging the known biocidal activity of related isothiazolinones. chemicalbull.com |
| Corrosion Inhibition | Exploration as a component in anticorrosion coatings, particularly for protecting metals from microbiologically influenced corrosion. frontiersin.org |
Future research on 3-Isothiazolidinone, 2-octyl- is likely to focus on several key areas. The development of more efficient and stereoselective synthetic routes to access this specific chiral heterocycle will be crucial. Further exploration of its potential in medicinal chemistry, particularly in the design of inhibitors for a broader range of enzymes, holds significant promise. In materials science, the incorporation of this lipophilic heterocyclic unit into polymers could lead to materials with unique self-assembly or surface-active properties. As the drive for more environmentally benign functional chemicals continues, research into the biodegradability and environmental fate of 3-Isothiazolidinone, 2-octyl- will also be of paramount importance.
Structure
3D Structure
Properties
CAS No. |
107391-79-7 |
|---|---|
Molecular Formula |
C11H21NOS |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
2-octyl-1,2-thiazolidin-3-one |
InChI |
InChI=1S/C11H21NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h2-10H2,1H3 |
InChI Key |
AVGVFDSUDIUXEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=O)CCS1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isothiazolidinone, 2 Octyl and Its Structural Analogues
Foundational Synthetic Routes to the Isothiazolidinone Core
Ring-Closure Strategies from Precursors
The cyclization to form the isothiazolidinone ring can be initiated from various acyclic precursors. Historically, methods developed in the 1960s and 1970s laid the groundwork for these syntheses. One early approach involved treating β-thiocyanatoacrylamide or thioacrylamide with a strong acid like sulfuric acid to induce ring closure. irobiocide.com
Subsequent developments led to more versatile and widely adopted methods. A common strategy employs 3-mercaptopropionic acid derivatives. For instance, 3,3'-dithiodipropionic acid can be converted to its acid chloride, 3,3'-dithiodipropionyl chloride, which serves as a key intermediate. epo.org This compound can then react with an amine to facilitate the ring-closing process. irobiocide.com An alternative starting material is a mercapto amide, which can undergo cyclization to form the desired isothiazolidinone structure. irobiocide.com
A prominent method involves the reaction of a dithiodiamide with a halogenating agent, such as chlorine or sulfuryl chloride, in an inert solvent. irobiocide.comepo.org This process simultaneously achieves cyclization and oxidation to the desired keto form. Another effective strategy is the electrophilic cyclization of functionalized alkynes, which has been utilized to create a variety of heterocyclic compounds. nih.gov
Ring-closing metathesis (RCM) has also emerged as a powerful tool for synthesizing unsaturated heterocycles, including those with sulfur and nitrogen. wikipedia.orgorganic-chemistry.org This catalytic method uses precursors with two terminal alkene groups, which cyclize intramolecularly to form the ring, driven by the release of volatile ethylene. organic-chemistry.org While often used for unsaturated rings, it represents a significant strategy for core heterocyclic synthesis. nih.govnih.gov
Table 1: Comparison of Selected Ring-Closure Precursors
| Precursor | Reagent/Condition | Key Feature | Reference |
|---|---|---|---|
| β-Thiocyanatoacrylamide | Acid (e.g., H₂SO₄) | Early historical method | irobiocide.com |
| 3,3'-Dithiodipropionic acid | Thionyl chloride, then amine | Forms a key acid chloride intermediate | irobiocide.comepo.org |
| Dithiodiamide | Halogenating agent (e.g., Cl₂) | Direct cyclization from a diamide | irobiocide.com |
| Diene Precursors | Grubbs' or Schrock's Catalyst | Ring-Closing Metathesis (RCM) for unsaturated rings | wikipedia.orgorganic-chemistry.orgnih.gov |
Oxidation Pathways for Sulfone Functionalization
The isothiazolidinone core can be further functionalized by oxidizing the sulfur atom to a sulfone (a 1,1-dioxide). This transformation significantly alters the electronic properties and chemical reactivity of the heterocycle. A variety of oxidizing agents and conditions can be employed to achieve this conversion from a sulfide (B99878) to a sulfone, often proceeding through a sulfoxide (B87167) intermediate. acs.orgias.ac.in
Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant for this purpose. ias.ac.in Its effectiveness can be enhanced by using catalysts. For example, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while tantalum carbide under similar conditions tends to yield the sulfoxide. organic-chemistry.org A metal-free approach utilizes a combination of urea-hydrogen peroxide and phthalic anhydride. organic-chemistry.org
Other oxidation systems include the use of oxone in a buffered aqueous acetone (B3395972) solution. google.com For large-scale industrial syntheses, finding environmentally sound and operationally simple methods is crucial. google.com Recent advancements in green chemistry have focused on using molecular oxygen as the ultimate oxidant. Researchers have developed perovskite oxide catalysts, specifically ruthenium-doped strontium manganate (B1198562) (SrMn₁-xRuxO₃), which can facilitate the selective oxidation of sulfides to sulfones with high efficiency at temperatures as low as 30°C. isct.ac.jp
Table 2: Selected Reagents for Sulfide to Sulfone Oxidation
| Oxidizing System | Key Features | Reference |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) / Niobium Carbide | Catalytic, high yield of sulfone | organic-chemistry.org |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Metal-free, environmentally benign | organic-chemistry.org |
| m-Perchlorobenzoic acid | Common laboratory reagent | google.com |
| Molecular Oxygen (O₂) / Perovskite Catalyst | Green chemistry approach, low temperature, high selectivity | isct.ac.jp |
N-Alkylation and Octyl Side-Chain Introduction Approaches
Introducing the 2-octyl group onto the nitrogen atom of the isothiazolidinone ring is a defining step in the synthesis of 2-octyl-3-isothiazolidinone. This can be accomplished either by alkylating a pre-formed heterocyclic core or by incorporating the octyl group into the acyclic precursor prior to cyclization.
Nucleophilic Substitution Reactions
The most direct method for N-alkylation is the nucleophilic substitution reaction between the isothiazolidinone heterocycle and an octyl halide (e.g., octyl bromide). The nitrogen atom of the isothiazolidinone acts as a nucleophile, displacing the halide. This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, to deprotonate the nitrogen and increase its nucleophilicity. google.comjuniperpublishers.com The choice of solvent, such as dimethylformamide (DMF), is also critical. juniperpublishers.com
Modern catalytic methods have been developed to overcome the limitations of traditional Sₙ2 reactions. A notable example is a metallaphotoredox approach using a copper catalyst and visible light, which facilitates the coupling of a wide range of N-nucleophiles with alkyl bromides at room temperature. princeton.edu This method proceeds via a halogen abstraction-radical capture (HARC) mechanism and is tolerant of various functional groups. princeton.edu
Amidation-Based Cyclization Processes
An alternative and highly effective strategy involves incorporating the octyl group at an earlier stage through an amidation reaction, followed by cyclization. In this approach, a precursor such as 3,3'-dithiodipropionic acid or its methyl ester derivative is reacted directly with n-octylamine. epo.orggoogle.com This forms an N,N'-dioctyl dithiodipropionamide intermediate. google.com
This pre-formed amide, which already contains the required N-octyl substituents, is then subjected to a ring-closing reaction. Typically, this is achieved by treating the amide with a chlorinating agent like chlorine gas or sulfuryl chloride. epo.orggoogle.com This step induces an electrophilic cyclization, where one of the sulfur atoms attacks the carbonyl-activated position on the other chain, ultimately forming the heterocyclic ring and yielding the target molecule, often as a hydrochloride salt which is subsequently neutralized. google.com This method is advantageous as it avoids the separate N-alkylation step on the heterocycle itself.
A patented process exemplifies this strategy, starting with methyl acrylate (B77674) and sodium disulfide to create a dithio ester. google.com This ester reacts with n-octylamine to produce the key intermediate, dithio-bis-(N-octyl-propionamide), which is then cyclized with chlorine. google.com
Advanced Synthetic Protocols and Catalytic Transformations
The field of organic synthesis is continually evolving, leading to the development of more efficient, selective, and environmentally friendly methods. The synthesis of 2-octyl-3-isothiazolidinone and its analogues has benefited from these advancements.
Catalysis is at the forefront of these modern protocols. As mentioned, Ring-Closing Metathesis (RCM) using well-defined ruthenium catalysts (e.g., Grubbs' catalysts) offers a powerful route to unsaturated heterocycles. organic-chemistry.orgnih.govnih.gov The functional group tolerance of these catalysts makes them suitable for complex molecule synthesis. wikipedia.org
Palladium-catalyzed cross-coupling reactions have been used to functionalize the isothiazolone (B3347624) core itself, for instance, through direct C-H arylation at the C4 and C5 positions of the ring. researchgate.net While this modifies the core rather than building it, it demonstrates the utility of advanced catalysis in creating diverse analogues.
Microwave-assisted organic synthesis (MAOS) has also been applied to accelerate reactions. A notable example is the microwave-assisted addition of bisulfite to activated olefins, providing a novel and efficient route to isothiazolidinone mimetics. acs.org
Furthermore, the development of novel composite catalysts has improved reaction efficiency and yield. For the synthesis of the chlorinated analogue, 4,5-dichloro-2-octyl-3-isothiazolidinone (DCOIT), a composite catalyst system comprising a metal chloride, a thiophene (B33073) compound, and a crown ether has been reported to give high yields and purity under mild conditions. google.com This catalytic system for the chlorinative cyclization of N,N'-di-n-octyl-3,3'-dithiodipropionamide is suitable for industrial-scale production. google.com
Finally, the exploration of inexpensive and low-toxicity metals like titanium for catalysis is a growing trend. rsc.org Titanium-based catalysts are effective in reactions like hydroamination, which could provide alternative pathways for constructing the C-N bond within the isothiazolidinone ring. rsc.org
Table 3: List of Compounds
| Compound Name | Synonym(s) | CAS Number | Molecular Formula |
|---|---|---|---|
| 3-Isothiazolidinone, 2-octyl- | 2-Octyl-3(2H)-isothiazolone; OIT | 26530-20-1 | C₁₁H₁₉NOS |
| 4,5-Dichloro-2-octyl-3-isothiazolone | DCOIT; Sea-Nine 211 | 64359-81-5 | C₁₁H₁₇Cl₂NOS |
| 3,3'-Dithiodipropionic acid | 1119-62-6 | C₆H₁₀O₄S₂ | |
| n-Octylamine | 1-Aminooctane | 111-86-4 | C₈H₁₉N |
| Methyl acrylate | 96-33-3 | C₄H₆O₂ |
Palladium-Catalyzed Direct Arylation of the Isothiazolidinone Ring
Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the functionalization of heterocyclic compounds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netorganic-chemistry.org This methodology has been successfully applied to the isothiazolidinone core, allowing for the introduction of aryl groups at specific positions of the ring.
Research has demonstrated the regioselective palladium-catalyzed direct C5-arylation of 2-alkylisothiazol-3(2H)-ones using aryl bromides as coupling partners. researchgate.net This procedure is notable for its tolerance of a wide array of substituents on the aryl bromide, including nitro, nitrile, ester, chloro, fluoro, trifluoromethyl, and trifluoromethoxy groups at the para-, meta-, and even ortho-positions. researchgate.net Significantly, the reaction accommodates different alkyl groups at the 2-position of the isothiazolidinone ring, including both methyl and octyl substituents. researchgate.net This highlights the method's utility in synthesizing a diverse range of structural analogues of 2-octyl-3-isothiazolidinone. The use of palladium acetate (B1210297) as a catalyst, often without the need for a ligand, makes this an economically and environmentally attractive approach. organic-chemistry.org
| Catalyst System | Arylating Agent | Substituent Tolerance | Key Feature |
| Palladium Acetate | Aryl Bromides | Nitro, Nitrile, Ester, Halogens, Trifluoromethyl | High regioselectivity at the C5 position |
One-Pot and Multi-Component Synthetic Strategies
One-pot and multi-component reactions (MCRs) represent a highly efficient approach to the synthesis of complex molecules from simple starting materials in a single reaction vessel. ajol.infochemrevlett.comnih.gov These strategies are advantageous as they reduce the number of purification steps, save time and resources, and minimize waste generation. nih.gov
For the synthesis of isothiazolidinone derivatives, one-pot, multi-component protocols have been developed. For instance, a one-pot click/OACC esterification protocol has been utilized for the synthesis of a library of triazole-containing isothiazolidine-1,1-dioxides. nih.gov In a typical procedure, this involves the reaction of an azide, an acid, and an isothiazolidine (B1259544) scaffold in the presence of a copper catalyst. nih.gov Another example is the one-pot, three-component reaction of phenyl isothiocyanate, primary amines, and dimethyl acetylenedicarboxylate (B1228247) to produce 2-imino-1,3-thiazolidin-4-ones, which are structurally related to isothiazolidinones. crimsonpublishers.com This reaction proceeds efficiently to completion in a short time frame, yielding pure products without the need for chromatographic purification. crimsonpublishers.com Such strategies offer a versatile platform for generating diverse libraries of isothiazolidinone analogues for various applications.
| Reaction Type | Reactants | Key Features |
| One-pot click/OACC esterification | Azide, Acid, Isothiazolidine scaffold | Efficient synthesis of a library of derivatives |
| One-pot three-component reaction | Phenyl isothiocyanate, Primary amines, Dimethyl acetylenedicarboxylate | High yield, simple purification |
Ring-Closing Metathesis in Isothiazolidinone Derivative Synthesis
Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis for the formation of cyclic compounds, particularly unsaturated rings. wikipedia.orgrsc.org This reaction, catalyzed by metal alkylidenes such as Grubbs' or Schrock's catalysts, involves the intramolecular metathesis of two terminal alkenes to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.orgnih.gov
RCM has been successfully employed in the synthesis of isothiazolidinone derivatives. Specifically, it has been used to create 5-, 6-, and 7-membered sultam derivatives, which are isothiazolidine 1,1-dioxides, from the corresponding allyl and vinyl sulfonamides. nih.gov The resulting α,β-unsaturated sultams can be further diversified using methods like aza-Michael reactions. nih.gov The ability of RCM to form rings of various sizes, including macrocycles, and its tolerance of a wide range of functional groups make it a valuable tool for the synthesis of novel isothiazolidinone analogues that may be difficult to access through other synthetic routes. wikipedia.orgdrughunter.comnih.gov
| Catalyst Type | Substrate | Product | Key Advantage |
| Grubbs' Catalyst | Diene-containing sulfonamides | Unsaturated isothiazolidine 1,1-dioxides | Formation of various ring sizes, functional group tolerance |
Optimization and Monitoring of Synthetic Reaction Conditions
Influence of Solvent Polarity and Temperature
The choice of solvent and the reaction temperature can significantly impact the outcome of a chemical synthesis. Solvent polarity can influence the solubility of reactants, the stability of intermediates, and the rate of reaction. scielo.br For instance, in the synthesis of metal-organic frameworks (MOFs), the ratio of solvents with different polarities, such as DMF and water, has been shown to be a critical factor in obtaining the desired product with high crystallinity and yield. escholarship.org
Temperature is another crucial parameter that affects reaction kinetics and product distribution. semanticscholar.org While many reactions for the synthesis of related heterocyclic compounds are conducted at room temperature, heating can sometimes be beneficial. For example, in the oxidative coupling for the synthesis of dihydrobenzofuran neolignans, increasing the temperature to 50 °C resulted in a higher yield. scielo.br However, for the synthesis of MOF-5, optimal conditions were found at different temperatures depending on the desired reaction time. semanticscholar.org For 2-octyl-3-isothiazolidinone, its solubility in organic solvents and slight solubility in water, along with its stability at high temperatures, are important considerations when selecting a solvent system and reaction temperature.
| Parameter | Effect on Reaction | Example |
| Solvent Polarity | Influences solubility, reaction rate, and product selectivity. | The ratio of DMF to water is critical in MOF synthesis. escholarship.org |
| Temperature | Affects reaction kinetics and can alter product distribution. | Optimal temperatures for MOF-5 synthesis vary with reaction time. semanticscholar.org |
Role of Catalysts and Reagents in Reaction Efficiency
The selection of appropriate catalysts and reagents is fundamental to the efficiency of the synthesis of 2-octyl-3-isothiazolidinone. itwreagents.comscribd.com In palladium-catalyzed direct arylation reactions, the choice of the palladium source and any associated ligands can dramatically influence the reaction's success. researchgate.netrsc.org For example, ligand-free palladium acetate has been shown to be highly effective at very low catalyst loadings for the arylation of thiazoles. organic-chemistry.org
In the more traditional synthesis of 2-octyl-3-isothiazolidinone, the reaction of a dithioamide precursor with a halogenating agent is a key step. irobiocide.com The choice of the halogenating agent, such as chlorine or sulfuryl chloride, and the reaction stoichiometry are critical for maximizing the yield of the desired isothiazolinone. google.comnih.gov The use of inexpensive and commercially available catalysts and reagents is also a significant consideration for the scalability and economic viability of the synthetic process. organic-chemistry.org
| Reaction Type | Catalyst/Reagent | Role in Reaction |
| Direct Arylation | Palladium Acetate | Catalyzes the C-H activation and C-C bond formation. organic-chemistry.org |
| Isothiazolinone Ring Closure | Chlorine/Sulfuryl Chloride | Acts as a halogenating and cyclizing agent. google.comnih.gov |
In-situ Spectroscopic Monitoring and Chromatographic Analysis of Reaction Progress
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying intermediates, and determining the optimal reaction endpoint. spectroscopyonline.com In-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for the continuous monitoring of the concentrations of reactants, intermediates, and products without the need for sampling. spectroscopyonline.com This is particularly useful for reactions involving transient or unstable species. spectroscopyonline.com
Chromatographic methods, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are widely used for monitoring reaction progress and assessing product purity. libretexts.orgresearchgate.net TLC is a quick and simple method to qualitatively follow a reaction by observing the disappearance of starting materials and the appearance of products. libretexts.org HPLC provides quantitative data on the composition of the reaction mixture over time, allowing for the determination of reaction kinetics and yield. nih.gov Automated HPLC analysis, coupled with data deconvolution software, can even handle complex reaction mixtures with overlapping peaks, providing accurate data for reaction optimization. nih.gov For the synthesis of 2-octyl-3-isothiazolidinone, a combination of these techniques can be employed to ensure a well-controlled and efficient process.
| Technique | Application | Key Information Provided |
| In-situ FTIR | Real-time reaction monitoring | Concentrations of reactants, intermediates, and products over time. spectroscopyonline.com |
| TLC | Qualitative reaction progress | Disappearance of starting materials and appearance of products. libretexts.org |
| HPLC | Quantitative reaction analysis | Accurate concentrations for kinetic studies and yield determination. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 3 Isothiazolidinone, 2 Octyl
Intrinsic Electrophilic and Nucleophilic Characteristics of the Isothiazolidinone Moiety
The reactivity of the isothiazolidinone ring system is fundamentally governed by the electronic properties of its constituent atoms. The arrangement of nitrogen, sulfur, and a carbonyl group within the five-membered ring creates distinct regions of electrophilicity and nucleophilicity, making it susceptible to various chemical transformations.
A nucleophile is a chemical species that donates a pair of electrons to form a new covalent bond, often referred to as a Lewis base. plos.org Conversely, an electrophile is a species that accepts a pair of electrons. plos.orgepa.gov The isothiazolidinone moiety possesses both characteristics. The sulfur atom, being a chalcogen, can exhibit electrophilic behavior, particularly when interacting with biological nucleophiles. nih.gov This electrophilicity is crucial for its mechanism of action in biological systems. Cysteine sulfenic acids, which can form cyclic sulfenamide (B3320178) structures analogous to isothiazolidinones, are known to possess an electrophilic sulfur atom that is readily attacked by various nucleophiles. researchgate.netatamankimya.com
Ring-Opening Reaction Pathways of 3-Isothiazolidinone Systems
A key feature of isothiazolidinone chemistry is its susceptibility to ring-opening reactions. This process is central to its biological activity and degradation. The reaction is typically initiated by the attack of a nucleophile on the heterocyclic ring, leading to the scission of the relatively weak nitrogen-sulfur (N-S) bond. nih.govindustrialchemicals.gov.au
Studies on related isothiazolium salts show that they are highly sensitive to attack by primary amines, which can lead to ring opening. echemi.com This reactivity is not unique to isothiazolidinones; other heterocyclic systems, such as oxazolinones, also undergo ring-opening reactions with nucleophiles like amines and alcohols. austinpublishinggroup.com The stability of the isothiazolidinone ring is limited, especially in the presence of various nucleophiles common in environmental and industrial settings. industrialchemicals.gov.au
Mechanism of N-S Bond Cleavage
The cleavage of the N-S bond is the defining step in the mechanism of action for many isothiazolones. nih.gov This bond is relatively labile and susceptible to both nucleophilic and reductive cleavage. nih.govresearchgate.net The most widely accepted mechanism involves a nucleophilic attack on the electrophilic sulfur atom. nih.gov In biological contexts, nucleophiles such as the thiol group of cysteine residues in proteins or glutathione (B108866) are common attackers. nih.gov
The reaction proceeds as follows:
A nucleophile (Nu⁻) attacks the electrophilic sulfur atom of the isothiazolidinone ring.
This attack forms a transient intermediate.
To stabilize, the intermediate undergoes cleavage of the N-S bond, opening the ring.
This mechanism has been supported by various studies, including those investigating the antimicrobial properties of these compounds. nih.gov Alternative pathways, such as homolytic (radical-based) N-S bond cleavage, have also been explored under specific conditions like triplet-triplet energy transfer. nih.govconicet.gov.ar
Role of Chalcogen Bonding in Isothiazolidinone Reactivity
The concept of chalcogen bonding is critical to understanding the reactivity of the isothiazolidinone sulfur atom. A chalcogen bond is a noncovalent interaction where a Group 16 element (O, S, Se, Te) acts as an electrophilic center (a Lewis acid). Due to its polarizability, the sulfur atom in the isothiazolidinone ring can form a chalcogen bond with nucleophilic species. nih.gov
This interaction is not merely a preliminary step but is believed to be the driving force facilitating the N-S bond cleavage. nih.gov The sulfur atom, acting as a chalcogen bond donor, interacts with a nucleophilic partner (e.g., a thiol group), which positions the nucleophile for the subsequent covalent attack that breaks the ring. nih.gov The strength of this interaction can be significant, comparable to conventional hydrogen bonds, and is a key factor in the molecular recognition and biological activity of these compounds.
Halogenation and Other Electrophilic Functionalization Reactions of the Ring System
The isothiazolidinone ring can undergo electrophilic substitution reactions, most notably halogenation. In the synthesis of some isothiazolone (B3347624) biocides, a final halogenation step is employed to produce the active compound. For example, an isothiazolidine (B1259544) can be treated with a halogenating agent like chlorine to yield the corresponding isothiazolone.
Further halogenation is also possible. Extending the reaction can lead to the formation of di-halogenated derivatives, such as 4,5-dichloro-2-octyl-3-isothiazolinone. This process highlights the reactivity of the carbon atoms within the ring system towards electrophiles. The introduction of an activating group, such as an exocyclic amino substituent, has been used as a strategy for the catalytic asymmetric electrophilic functionalization of related heteroaromatic compounds like isothiazoles. Such strategies are employed to create highly functionalized and chiral nitrogen heterocycles.
Reactivity and Compatibility with Diverse Chemical Classes in Reaction Environments
2-Octyl-3-isothiazolidinone exhibits significant reactivity with a wide array of chemical classes, which limits its compatibility in certain formulations. It is generally described as being incompatible with strong oxidizing agents. Furthermore, it reacts exothermically, releasing toxic gases, with numerous types of compounds. This reactivity profile is crucial for consideration in its application and storage.
Below is a table summarizing the known incompatibilities of 2-octyl-3-isothiazolidinone.
| Incompatible Chemical Class | Potential Reaction Outcome | Reference(s) |
| Amines | Exothermic reaction, release of toxic gases | ,, |
| Aldehydes | Exothermic reaction, release of toxic gases | ,, |
| Alcohols | Exothermic reaction, release of toxic gases | ,, |
| Alkali Metals | Exothermic reaction, release of toxic gases | ,, |
| Ketones | Exothermic reaction, release of toxic gases | ,, |
| Mercaptans | Exothermic reaction, release of toxic gases | ,, |
| Strong Oxidizers | Vigorous exothermic reaction, potential for explosion (e.g., with hydrogen peroxide) | ,, |
| Hydrides | Exothermic reaction, release of toxic gases | ,, |
| Phenols | Exothermic reaction, release of toxic gases | ,, |
| Peroxides | Vigorous exothermic reaction, potential for explosion | ,, |
This table is generated based on the provided search results.
Studies on Degradation Pathways and By-product Formation
The environmental fate of 2-octyl-3-isothiazolidinone (OIT) is determined by several degradation processes, including biodegradation, photodegradation, and hydrolysis. These pathways ultimately lead to the breakdown of the molecule into simpler, less toxic substances. austinpublishinggroup.com
Biodegradation: OIT is susceptible to rapid primary biodegradation in both soil and aquatic environments. Studies in soil have measured degradation half-lives of less than 10 days. industrialchemicals.gov.au The primary mechanism involves the opening of the isothiazolinone ring via cleavage of the N-S bond. nih.govindustrialchemicals.gov.au This leads to a stepwise degradation cascade. The principal metabolite formed is N-octylmalonamic acid. industrialchemicals.gov.au Subsequent degradation yields further by-products, including N-octylacetamide and ultimately octylamine. industrialchemicals.gov.au
Photodegradation: Exposure to sunlight can also degrade OIT. industrialchemicals.gov.au The process is initiated by cleavage of the ring structure and can also involve photoisomerization to 3-octylthiazol-2(3H)-one. industrialchemicals.gov.au The degradation products identified from photodegradation are largely similar to those from biodegradation, including N-octyl malonamic acid, N-octylprop-2-enamide, N-octylacetamide, and N-octylformamide. industrialchemicals.gov.au One study determined the photodegradation half-life of OIT in tap water to be 28 hours. industrialchemicals.gov.au
Hydrolysis: Compared to other pathways, OIT is relatively stable towards hydrolysis at neutral pH, with a reported half-life of over 80 days at 25°C. However, its stability is dependent on pH and temperature, with degradation rates increasing under more alkaline conditions and at higher temperatures. industrialchemicals.gov.au
The major degradation by-products identified across these pathways are summarized in the table below.
| Degradation By-product | Pathway(s) | Reference(s) |
| N-octylmalonamic acid | Biodegradation, Photodegradation | industrialchemicals.gov.au,, |
| Octylamine | Biodegradation, Photodegradation | industrialchemicals.gov.au, |
| N-octylprop-2-enamide | Photodegradation | industrialchemicals.gov.au |
| N-octylacetamide | Biodegradation, Photodegradation | industrialchemicals.gov.au |
| N-octylformamide | Photodegradation | industrialchemicals.gov.au |
| 3-octylthiazol-2(3H)-one | Photodegradation (Isomerization) | industrialchemicals.gov.au |
This table is generated based on the provided search results.
Derivatization and Structure Activity Relationship Sar Studies of the 3 Isothiazolidinone, 2 Octyl Scaffold
Principles for Rational Design of 3-Isothiazolidinone, 2-octyl- Derivatives
The rational design of novel derivatives of 2-octyl-3-isothiazolidinone is a strategic process that leverages an understanding of the target interactions and the compound's inherent chemical properties. A key approach involves the use of computational models, such as 2D and 3D Quantitative Structure-Activity Relationship (QSAR) analyses, to predict the biological activity of hypothetical structures before their synthesis. researchgate.netresearchgate.net
For instance, in the design of isothiazolidinone derivatives as inhibitors for specific enzymes like Protein Tyrosine Phosphatase 1B (PTP1B), a target for various diseases, pharmacophore modeling is employed. researchgate.netresearchgate.net This involves identifying the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. A developed pharmacophore model for isothiazolidinedione inhibitors highlighted the importance of features like aromatic rings and hydrogen bond donors and acceptors arranged in a specific geometry. researchgate.net The QSAR models derived from these studies suggest that characteristics such as hydrophobic aromatic character are crucial for inhibitory activity at certain sites of the target protein. researchgate.net
Combinatorial Chemistry and High-Throughput Synthesis of Analogues
Combinatorial chemistry is a powerful technique used to rapidly generate large and diverse libraries of compounds, which is highly applicable to the 2-octyl-3-isothiazolidinone scaffold. numberanalytics.comslideshare.net This methodology facilitates the systematic exploration of the chemical space around the core structure by preparing numerous analogues in parallel. researchgate.net The fundamental principle is to combine a set of chemical building blocks in all possible combinations, leading to a vast number of structurally related molecules. numberanalytics.com
The process typically involves several stages:
Library Design: Selection of the core scaffold (2-octyl-3-isothiazolidinone) and a variety of building blocks to be attached at different positions. numberanalytics.com
Library Synthesis: The actual synthesis of the compound library, often using techniques like solid-phase or solution-phase parallel synthesis. slideshare.netresearchgate.net Solid-phase synthesis, where molecules are built on resin beads, is particularly advantageous for simplifying purification in a "pool/split" strategy. researchgate.net
Library Screening: The synthesized library is then subjected to high-throughput screening (HTS) to quickly assess the activity of each compound against a specific target. numberanalytics.com HTS utilizes automated systems to test thousands of compounds rapidly. numberanalytics.com
This approach dramatically accelerates the discovery of "hit" compounds—molecules that show promising activity. For example, a library of 2-octyl-3-isothiazolidinone analogues could be created by introducing a wide range of different chemical groups at the C4 and C5 positions of the isothiazolidinone ring and then rapidly screening them for enhanced properties. researchgate.netresearchgate.net
Impact of Substituent Variations on Chemical Behavior and Targeted Interactions
Varying the substituents on the 2-octyl-3-isothiazolidinone scaffold is the primary method for modulating its chemical behavior and biological interactions. Modifications can be made at the N-2 position or directly on the isothiazolidinone ring. researchgate.net
The N-2 position of the isothiazolidinone ring is a critical site for modification. The identity of the substituent at this position significantly influences the molecule's physicochemical properties, such as its lipophilicity (fat-solubility) and, consequently, its interaction with biological systems. The long, eight-carbon chain of the 2-octyl group imparts significant lipophilicity to the parent compound. nih.gov
Table 1: Comparison of N-Substituted Isothiazolinones and Related Compounds This table illustrates how different groups at the N-2 position define various common isothiazolinone compounds.
| Compound Name | N-Substituent | Key Characteristics |
| 2-octyl-3(2H)-isothiazolone (OIT) | n-Octyl | Fungicide and antibacterial agent. nih.gov |
| N-methylisothiazolinone (MIT) | Methyl | Widely used preservative. wikipedia.org |
| N-butyl-1,2-benzisothiazolin-3-one (BBIT) | n-Butyl | Industrial biocide. google.com |
| Chloromethylisothiazolinone (CMIT) | Chloromethyl | Broad-spectrum antimicrobial. wikipedia.org |
The C4 and C5 positions of the isothiazolidinone ring are prime targets for functionalization to create novel derivatives. Recent advances in synthetic chemistry have enabled the direct arylation of these positions, providing a powerful tool for modifying the scaffold. researchgate.netnottingham.ac.uk
Palladium-catalyzed direct C-H arylation has been successfully used for the regioselective functionalization of 2-alkylisothiazol-3(2H)-ones, including the 2-octyl derivative. researchgate.netnottingham.ac.uk Using aryl bromides as coupling partners, this method allows for the introduction of a wide variety of aryl groups at the C5 position. researchgate.net The reaction is tolerant of numerous functional groups on the aryl bromide, such as nitro, nitrile, ester, and trifluoromethyl groups, at various positions on the aromatic ring. nottingham.ac.uk
Furthermore, by modifying the reaction conditions, such as increasing the temperature and using an excess of the aryl bromide, diarylation can be achieved at both the C4 and C5 positions. researchgate.netnottingham.ac.uk This demonstrates that the C4 position can also be functionalized, particularly after the C5 position is occupied. researchgate.net This one-pot method offers an efficient pathway to a diverse range of derivatives with potentially new or enhanced biological properties. nottingham.ac.uk An example of substitution at these positions is 4,5-dichloro-2-octyl-3-isothiazolone (DCOIT), a fungicide where chloro groups are present at C4 and C5. nih.gov
Table 2: Examples of C5-Arylation of 2-Octyl-3(2H)-isothiazolone Based on findings from palladium-catalyzed direct arylation studies. researchgate.netnottingham.ac.uk
| Aryl Bromide Reactant | Substituent on Aryl Group | Position of Substituent | Resulting Product |
| 4-Bromobenzonitrile | Cyano (-CN) | para | 5-(4-cyanophenyl)-2-octyl-3(2H)-isothiazolone |
| Methyl 4-bromobenzoate | Ester (-COOCH₃) | para | 5-(4-(methoxycarbonyl)phenyl)-2-octyl-3(2H)-isothiazolone |
| 1-Bromo-4-nitrobenzene | Nitro (-NO₂) | para | 5-(4-nitrophenyl)-2-octyl-3(2H)-isothiazolone |
| 1-Bromo-3-(trifluoromethyl)benzene | Trifluoromethyl (-CF₃) | meta | 5-(3-(trifluoromethyl)phenyl)-2-octyl-3(2H)-isothiazolone |
| 1-Bromo-4-chlorobenzene | Chloro (-Cl) | para | 5-(4-chlorophenyl)-2-octyl-3(2H)-isothiazolone |
Modifications at the N-2 Octyl Position
Elucidation of Structure-Reactivity Relationships in Novel 3-Isothiazolidinone Derivatives
Understanding the relationship between the molecular structure of a 3-isothiazolidinone derivative and its chemical reactivity is essential for predicting its behavior and mechanism of action. This is achieved by combining experimental data with computational analysis. researchgate.netnih.gov
Studies on a series of 3-isothiazolone derivatives have revealed interesting insights into their structure-activity relationships. nih.gov For example, when assessing the minimum inhibitory concentration required to inhibit the growth of E. coli, multi-linear regression analysis showed no significant correlation between the compound's activity and its calculated geometric or electronic properties. nih.gov However, a reasonable relationship was found with the calculated solvation energies, suggesting that the process of diffusion and the molecule's interaction with its solvent environment may be a dominant factor in its mode of action. nih.gov
To further probe reactivity, Density Functional Theory (DFT) calculations are employed to study the electronic structure, stability, and reactivity of the compounds. researchgate.net These computational methods can help identify which parts of the molecule are most likely to engage in chemical reactions. For example, the antimicrobial action of isothiazolinones is attributed to their ability to react with thiol groups in essential enzymes. wikipedia.org Understanding the structure-reactivity relationship, therefore, helps in designing derivatives with enhanced capabilities for such targeted interactions. The synthesis of isothiazolone-nitroxide hybrids is one example of creating novel derivatives to study these interactions and potential applications. acs.org
Advanced Spectroscopic and Analytical Characterization of 3 Isothiazolidinone, 2 Octyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 3-Isothiazolidinone, 2-octyl-. Through ¹H and ¹³C NMR, the precise connectivity of atoms within the molecule can be mapped.
¹H NMR Spectroscopy The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The spectrum of 3-Isothiazolidinone, 2-octyl- (in a solvent like CDCl₃) shows distinct signals corresponding to the n-octyl chain and the isothiazolinone ring. The n-octyl chain protons appear in the upfield aliphatic region (δ 0.8–4.0 ppm), while the vinylic protons on the heterocyclic ring appear further downfield. The N-CH₂ group, being adjacent to the electronegative nitrogen atom, is shifted downfield relative to the other methylene (B1212753) groups of the octyl chain. The two protons on the ring's double bond form an AX spin system, appearing as two distinct doublets.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.05 | d (J = 5.0 Hz) | 1H | Ring CH (H-5) |
| 6.31 | d (J = 5.0 Hz) | 1H | Ring CH (H-4) |
| 3.85 | t (J = 7.3 Hz) | 2H | N-CH₂-(CH₂)₆CH₃ |
| 1.72 | quint | 2H | N-CH₂-CH₂-(CH₂)₅CH₃ |
| 1.28 | m | 10H | N-(CH₂)₂-(CH₂)₅-CH₃ |
| 0.88 | t (J = 7.0 Hz) | 3H | N-(CH₂)₇-CH₃ |
d = doublet, t = triplet, quint = quintet, m = multiplet
¹³C NMR Spectroscopy The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The most downfield signal corresponds to the carbonyl carbon (C=O) of the amide group. The two sp²-hybridized carbons of the ring's double bond are observed in the vinylic region, while the carbons of the n-octyl chain appear in the upfield aliphatic region.
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 163.5 | C=O (C-3) |
| 148.1 | Ring CH (C-5) |
| 119.8 | Ring CH (C-4) |
| 48.2 | N-CH₂ |
| 31.7 | Octyl Chain Carbons |
| 29.1 | Octyl Chain Carbons |
| 29.0 | Octyl Chain Carbons |
| 28.5 | Octyl Chain Carbons |
| 26.6 | Octyl Chain Carbons |
| 22.6 | Octyl Chain Carbons |
| 14.1 | Terminal CH₃ |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of a molecule, which aids in its structural confirmation. For 3-Isothiazolidinone, 2-octyl- (C₁₁H₁₉NOS), the nominal molecular weight is 213 g/mol , and the monoisotopic mass is 213.1238 Da.
In Electron Ionization (EI) mode, the spectrum typically shows a molecular ion peak (M⁺) at m/z 213. The fragmentation pattern is highly informative. A primary fragmentation pathway involves the cleavage of the N-C bond of the octyl group (alpha-cleavage), leading to characteristic fragments. Another significant fragmentation involves the breakdown of the octyl chain itself, producing a series of ions separated by 14 Da (CH₂ units).
| m/z | Proposed Fragment Ion/Structure | Notes |
|---|---|---|
| 213 | [C₁₁H₁₉NOS]⁺ | Molecular Ion (M⁺) |
| 113 | [C₈H₁₇]⁺ | Octyl cation, from cleavage of the N-C bond |
| 112 | [C₈H₁₆]⁺• | Loss of the isothiazolinone ring via hydrogen transfer (McLafferty rearrangement) |
| 102 | [C₃H₂NOS]⁺ | Isothiazolinone ring cation, from loss of the octyl radical |
| 57 | [C₄H₉]⁺ | Butyl cation, from fragmentation of the octyl chain |
| 43 | [C₃H₇]⁺ | Propyl cation, from fragmentation of the octyl chain |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecular bonds, providing a fingerprint for the functional groups present.
FTIR Spectroscopy The FTIR spectrum of 3-Isothiazolidinone, 2-octyl- is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclic amide group. Strong bands are also observed for the C-H stretching vibrations of the long alkyl chain.
Raman Spectroscopy Raman spectroscopy provides complementary information. The C-S and S-N bond vibrations, which may be weak in the IR spectrum, can produce more distinct signals in the Raman spectrum. The symmetric C-H stretching and bending modes of the octyl chain are also typically strong Raman scatterers.
| Frequency (cm⁻¹) | Technique | Intensity | Assignment |
|---|---|---|---|
| 2955, 2925, 2855 | FTIR/Raman | Strong | Aliphatic C-H stretching (asymmetric and symmetric) of CH₂ and CH₃ groups |
| 1685 | FTIR | Very Strong | Amide I band (C=O stretching) |
| 1590 | FTIR/Raman | Medium | C=C stretching of the isothiazolinone ring |
| 1465, 1378 | FTIR | Medium | CH₂ scissoring and CH₃ symmetric bending |
| 1120 | FTIR | Medium | C-N stretching |
| 680 | Raman | Medium | C-S stretching |
X-ray Diffraction for Precise Solid-State Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (XRD) provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular packing details. Obtaining a suitable single crystal of 3-Isothiazolidinone, 2-octyl- is a prerequisite for this analysis.
In the crystal lattice, molecules would pack in a manner that maximizes van der Waals interactions between the long alkyl chains. Weaker intermolecular interactions, such as C-H···O hydrogen bonds involving the carbonyl oxygen and protons from adjacent molecules, would also play a crucial role in stabilizing the crystal packing.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₁₉NOS |
| Formula Weight | 213.34 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 5.8 |
| b (Å) | ~ 8.1 |
| c (Å) | ~ 26.5 |
| β (°) | ~ 95.0 |
| Volume (ų) | ~ 1240 |
| Z (molecules/cell) | 4 |
| Calculated Density (g/cm³) | ~ 1.14 |
Note: These data are representative and based on similar known structures.
Chromatographic Techniques (e.g., GC) for Compound Analysis and Separation
Gas Chromatography (GC) is the premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 3-Isothiazolidinone, 2-octyl-. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides high sensitivity and specificity.
The compound's analysis requires a capillary column, typically with a non-polar or mid-polar stationary phase, to achieve good separation from other matrix components. A temperature-programmed oven is used to ensure the compound elutes with a sharp, symmetrical peak shape within a reasonable analysis time. Under a specific set of analytical conditions, 3-Isothiazolidinone, 2-octyl- will elute at a characteristic retention time (tR), which serves as a primary identifier. For quantitative analysis, the area of the chromatographic peak is measured and compared against a calibration curve prepared from certified reference standards.
| Parameter | Condition |
|---|---|
| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial 80 °C, hold 1 min, ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Transfer Line | 290 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
| Expected Retention Time (tR) | ~ 12-14 minutes (dependent on exact conditions) |
Theoretical and Computational Chemistry Applied to 3 Isothiazolidinone, 2 Octyl
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods model the behavior of electrons to determine molecular structure, stability, and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by modeling the electron density, offering a balance between accuracy and computational cost. For molecules in the isothiazolinone class, DFT has been employed to investigate geometric structures, electronic properties, and reactivity descriptors. researchgate.netresearchgate.net
A study involving 2-(4-substituted-phenyl)-3-isothiazolinones utilized the B3LYP functional with a 6-311G(d,p) basis set to determine equilibrium geometries and analyze frontier molecular orbitals (FMOs). researchgate.net Such calculations for 2-octyl-3-isothiazolidinone would reveal critical bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. The primary goal of these studies is often to establish a quantitative structure-activity relationship (QSAR). researchgate.net For instance, DFT calculations on various isothiazolinone derivatives have identified the sulfur (S1) and nitrogen (N2) atoms of the heterocyclic ring as key active sites. researchgate.net
Key electronic parameters derived from DFT calculations provide a quantitative measure of chemical reactivity. These include the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO), the HOMO-LUMO energy gap, chemical hardness, and electronegativity. researchgate.netphyschemres.org A study specifically involving the design of chemical receptors for 2-octyl-3-isothiazolinone (OIT) was based on DFT calculations to determine binding affinities. figshare.com
Table 1: Illustrative Quantum Chemical Parameters for an Isothiazolinone Derivative (Calculated via DFT) This table presents representative data for a related isothiazolinone compound to illustrate the outputs of DFT calculations. The specific values for 2-octyl-3-isothiazolidinone would require a dedicated study.
| Parameter | Description | Illustrative Value | Reference |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -7.0 eV | physchemres.org |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.5 eV | physchemres.org |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. | 5.5 eV | physchemres.org |
| Hardness (η) | Resistance to change in electron distribution. | 2.75 eV | physchemres.org |
| Electronegativity (χ) | The power of an atom to attract electrons to itself. | 4.25 eV | physchemres.org |
| Electrophilicity (ω) | A measure of the energy lowering of a system when it accepts electrons. | 3.29 eV | physchemres.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. MD simulations are essential for exploring the conformational landscape and dynamic behavior of flexible molecules like 2-octyl-3-isothiazolidinone, which possesses a long, flexible n-octyl chain. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation changes in response to its environment (e.g., in a solvent or interacting with a surface). nih.govrsc.org
For 2-octyl-3-isothiazolidinone, an MD simulation would track the rotation around the single bonds of the octyl chain and its interaction with the isothiazolinone ring. This allows for the identification of the most populated conformations and the energy barriers between them. nih.gov MD simulations are also used to understand how a molecule interacts with other entities, such as biological macromolecules or material surfaces. nih.govnih.gov For example, MD simulations have been used to investigate the binding preferences of isothiazolone-based inhibitors to enzymes. figshare.com
Table 2: Illustrative Outputs from a Molecular Dynamics Simulation This table exemplifies the type of data that can be extracted from an MD simulation of a flexible molecule like 2-octyl-3-isothiazolidinone in a solvent.
| Parameter | Description | Illustrative Finding |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure. | The octyl chain shows high RMSD values, indicating significant conformational flexibility, while the isothiazolinone ring remains rigid. |
| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Fluctuations in Rg indicate transitions between extended and more compact, folded conformations of the octyl chain. |
| Radial Distribution Function (g(r)) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | A high peak for water molecules around the carbonyl oxygen suggests strong hydrogen bonding. |
| Conformational Clustering | Groups similar structures from the trajectory to identify the most stable or prevalent conformations. | The simulation might reveal three dominant clusters: an extended chain, a U-shaped chain, and a conformation where the chain folds back over the ring. |
Computational Investigations of Reaction Mechanisms and Energy Landscapes
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. chemscene.com This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The calculated energies of these species allow for the determination of activation energies (energy barriers) and reaction energies, which explain the kinetics and thermodynamics of a reaction. nih.gov
For isothiazolinones, the mechanism of their biocidal action involves a reaction with thiols, such as cysteine residues in enzymes, leading to the cleavage of the N-S bond in the heterocyclic ring. wikipedia.org Computational studies can model this reaction pathway. DFT calculations on the cycloaddition reaction of a 5-benzoyl-3(2H)-isothiazolone with nitrile oxides have been used to explore chemo- and regio-selectivity by comparing the activation barriers of different possible reaction pathways. researchgate.net Similarly, the degradation mechanism of isothiazolinones by ozone has been investigated, proposing that the reaction starts with the oxidation of the sulfur atom. researchgate.net For 2-octyl-3-isothiazolidinone, such studies could elucidate its reaction pathways with biological nucleophiles, providing a molecular-level understanding of its activity.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. dokumen.pub Comparing these predicted spectra with experimental data serves as a crucial validation of the computational model and aids in the interpretation of experimental results. nih.gov
For instance, a study on 3-methyl-4-nitroisothiazole (B86254) used DFT to calculate its FT-IR and FT-Raman spectra. researchgate.net The researchers found that calculations including anharmonic corrections provided vibrational frequencies that agreed very well with the experimental data, allowing for confident assignment of the observed spectral bands. researchgate.net For 2-octyl-3-isothiazolidinone, such calculations would predict the characteristic vibrational frequencies, such as the C=O stretch of the carbonyl group, the C-N stretch, and various vibrations associated with the n-octyl chain. These predictions can be compared against experimentally obtained spectra to confirm the molecular structure.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for an Isothiazolinone Ring Mode This table is a representative example for a related isothiazolinone, demonstrating the synergy between computational prediction and experimental validation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment | Reference |
| Carbonyl Stretch | 1695 | 1690 | C=O stretching | researchgate.net |
| Ring Deformation | 850 | 845 | In-plane ring bending | nih.gov |
| C-S Stretch | 680 | 678 | C-S stretching of the ring | nih.gov |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. It is an invaluable tool for predicting and understanding a molecule's reactive behavior, particularly non-covalent interactions and the sites for electrophilic and nucleophilic attack. growingscience.com The MEP map uses a color scale where red indicates regions of most negative potential (rich in electrons, susceptible to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). physchemres.org
For isothiazolinone derivatives, MEP analysis consistently shows a significant negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a prime site for hydrogen bonding and electrophilic attack. physchemres.orgnih.gov Conversely, the regions around the hydrogen atoms are typically positive. Studies on 5-chloro-2-methyl-4-isothiazolin-3-one (B196307) (CMIT) used MEP to identify the oxygen atom as the active center for adsorption on metal surfaces. nih.gov In 2-octyl-3-isothiazolidinone, an MEP map would visualize the electron-rich nature of the carbonyl oxygen and the sulfur atom, contrasting with the electron-deficient character of the carbonyl carbon and the hydrogen atoms of the octyl chain, thereby providing a clear guide to its intermolecular interactions and reactivity.
Computational Approaches in Molecular Design and Scaffold Optimization
The design and optimization of bioactive molecules like 2-octyl-3-isothiazolidinone have been significantly advanced by the integration of theoretical and computational chemistry. These in silico methods provide profound insights into molecular properties and interactions, accelerating the development of new chemical entities with enhanced efficacy and specific functionalities. Computational approaches enable the prediction of molecular behavior, guiding the synthesis of novel derivatives and the strategic optimization of the core isothiazolidinone scaffold. mdpi.comaccscience.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that correlates the structural or property-based descriptors of a set of compounds with their biological activity. epa.gov For the isothiazolinone class of molecules, QSAR studies have been instrumental in identifying key molecular features that govern their biocidal or enzyme-inhibiting activities. nih.govresearchgate.net
Research on various isothiazolinone derivatives has revealed that properties such as hydrophobicity (often represented by LogP), molecular weight, and electronic parameters are crucial for their biological function. nih.gov For instance, studies on substituted 2-phenyl-3-isothiazolinones have used Density Functional Theory (DFT) to calculate descriptors like the nucleophilic frontier electron density on the sulfur atom and bond orders, correlating them with antibacterial activity. researchgate.net A higher lipophilicity has also been associated with greater antifungal activity in some 5-chloro-substituted isothiazolones. researchgate.net
In the context of designing new derivatives based on the 2-octyl-3-isothiazolidinone scaffold, a QSAR model could be developed to predict biocidal efficacy. This involves synthesizing a series of analogues with variations in the alkyl chain or substitutions on the isothiazolidinone ring and then correlating their measured activity with calculated molecular descriptors.
Interactive Table 1: Hypothetical QSAR Descriptors for Designing 2-octyl-3-isothiazolidinone Analogues
| Compound | Modification | LogP | Molecular Weight ( g/mol ) | HOMO Energy (eV) | Predicted Activity (MIC, µg/mL) |
| Parent | 2-octyl- | 3.5 | 213.34 | -6.2 | 1.5 |
| Analogue 1 | 2-hexyl- | 2.5 | 185.29 | -6.1 | 3.2 |
| Analogue 2 | 2-decyl- | 4.5 | 241.40 | -6.3 | 0.8 |
| Analogue 3 | 5-chloro-2-octyl- | 4.1 | 247.79 | -6.5 | 0.5 |
| Analogue 4 | 4,5-dichloro-2-octyl- | 4.7 | 282.23 | -6.8 | 0.2 |
This QSAR model would guide the rational design of new compounds by predicting their activity before synthesis, thereby optimizing research efforts. researchgate.netacs.org
Molecular Docking and Target-Based Design
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand how a ligand, such as an isothiazolinone derivative, might interact with a biological target, typically a protein or enzyme. mdpi.comtandfonline.com
Studies on related isothiazolinone biocides have successfully used molecular docking to elucidate their mechanism of action. For example, docking analyses have shown that isothiazolinones can inhibit key enzymes like 3β-hydroxysteroid dehydrogenase (3β-HSD) and steroid 5α-reductase type 1 (SRD5A1) by fitting into their active sites. nih.govacs.org These studies often reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. The binding free energies calculated from docking can provide an estimate of the ligand's binding affinity. nih.gov
For 2-octyl-3-isothiazolidinone, molecular docking could be employed to design derivatives with enhanced selectivity for a specific microbial enzyme over host enzymes. By visualizing the binding pose within the target's active site, modifications to the isothiazolidinone scaffold can be proposed to improve binding affinity and, consequently, inhibitory potency.
Interactive Table 2: Hypothetical Molecular Docking Results for 2-octyl-3-isothiazolidinone Derivatives Against a Fungal Dehydrogenase
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| Parent | -7.1 | LEU88, VAL201, TYR155 | 1 (with TYR155) |
| Analogue 3 | -8.5 | LEU88, VAL201, PHE156 | 1 (with TYR155) |
| Analogue 4 | -9.2 | LEU88, VAL201, TRP205 | 2 (with TYR155, SER124) |
Scaffold Optimization Using Advanced Computational Methods
The isothiazolidinone ring represents a versatile scaffold. scribd.com Computational chemistry offers powerful tools to guide its optimization for various applications. mdpi.com Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. physchemres.org DFT calculations can determine properties like molecular orbital energies (HOMO and LUMO), which are crucial for understanding a molecule's reactivity and stability. researchgate.netnih.gov For instance, DFT studies on the isothiazolin-3-one ring have identified the S-N bond and the adjacent carbon atoms as potential reactive sites. researchgate.netphyschemres.org This information is invaluable for predicting degradation pathways or designing more stable derivatives.
By combining the insights from QSAR, molecular docking, and DFT, a comprehensive strategy for scaffold optimization can be formulated. This iterative process involves:
Design: Proposing new derivatives of 2-octyl-3-isothiazolidinone with modifications aimed at improving activity or other properties.
Prediction: Using QSAR and docking models to predict the efficacy and binding affinity of the designed molecules. arxiv.org
Analysis: Employing DFT to understand the electronic properties and stability of the most promising candidates.
Synthesis & Testing: Synthesizing and experimentally testing the top-ranked candidates to validate the computational predictions and feed new data back into the models.
This computational-driven cycle accelerates the discovery of lead compounds, making the molecular design process more efficient and targeted.
Applications of 3 Isothiazolidinone, 2 Octyl in Chemical Science and Advanced Materials Research
Role as Key Synthetic Intermediates in Fine Chemical Synthesis
Beyond its direct application, the 3-isothiazolidinone ring system serves as a versatile synthetic intermediate for the creation of more complex fine chemicals. The inherent reactivity of the sulfur-nitrogen (S-N) bond within the heterocyclic ring is central to its utility as a precursor. This bond is susceptible to reductive cleavage or nucleophilic attack, providing a strategic pathway to open the ring and introduce new functionalities.
Research has demonstrated that the isothiazolinone ring can be readily opened by various nucleophiles, particularly thiols. This reaction proceeds via a nucleophilic attack on the electrophilic sulfur atom, leading to the cleavage of the S-N bond and the formation of a linear N-octyl propanamide derivative. The product is a disulfide, where one sulfur atom originates from the attacking thiol and the other from the isothiazolinone ring.
This transformation is significant because it converts a cyclic, relatively rigid structure into a flexible, functionalized linear amide. The resulting N-octyl-3-(alkyldisulfanyl)propanamides are themselves valuable chemical targets. The N-octyl group imparts significant lipophilicity, making these derivatives of interest for applications requiring solubility in nonpolar media or interaction with lipid-based structures. The disulfide linkage offers another site for further chemical modification, such as reduction to free thiols, enabling subsequent conjugation or polymerization reactions.
Table 7.1: Synthetic Transformation of the 3-Isothiazolidinone, 2-octyl- Scaffold
| Reactant | Reagent Type | General Product Structure | Key Transformation |
| 3-Isothiazolidinone, 2-octyl- | Nucleophilic Thiol (R-SH) | N-octyl-3-(alkyldisulfanyl)propanamide | Ring-opening via S-N bond cleavage |
| 3-Isothiazolidinone, 2-octyl- | Reducing Agent (e.g., NaBH₄) | N-octyl-3-mercaptopropanamide | Reductive ring-opening |
Development of Novel Chemical Entities through Scaffold Diversification
The 3-isothiazolidinone, 2-octyl- structure serves as an excellent "scaffold" for chemical diversification. In medicinal and materials chemistry, scaffold diversification involves systematically modifying a core molecular structure to generate a library of related compounds. This process allows researchers to fine-tune chemical and physical properties, such as reactivity, lipophilicity, and stability.
For the 3-isothiazolidinone, 2-octyl- scaffold, diversification can be pursued at several key positions:
N-Alkyl Substituent: The 2-octyl group is a primary site for modification. Synthesizing analogs with varying alkyl chain lengths (e.g., butyl, dodecyl, or branched alkyl groups) or introducing functional groups onto the chain (e.g., hydroxyl, ether linkages) can systematically alter the compound's hydrophobicity and partitioning behavior in multiphase systems.
This synthetic exploration allows for the creation of novel chemical entities whose properties can be tailored for specific research purposes, such as developing new probes for studying material degradation or creating monomers for novel functional polymers.
Table 7.2: Potential Diversification Points on the 3-Isothiazolidinone Scaffold
| Modification Site | Example of Modification | Anticipated Change in Property |
| N-2 Position | Replace octyl with a shorter butyl chain | Increased water solubility; altered partitioning coefficient |
| N-2 Position | Replace octyl with a longer dodecyl chain | Decreased water solubility; enhanced lipophilicity |
| C-4 / C-5 Position | Introduce a chlorine atom | Increased electrophilicity of the ring; modified reactivity |
| C-4 / C-5 Position | Introduce a methyl group | Increased steric hindrance; potential increase in stability |
Research into Environmental Fate and Chemical Degradation Pathways in Engineered Systems
Understanding the chemical behavior of 3-Isothiazolidinone, 2-octyl- in controlled, engineered environments is critical for assessing its persistence and transformation. Research in this area focuses on its degradation kinetics and transport phenomena, providing data essential for designing water treatment and material management strategies.
Advanced Oxidation Processes (AOPs) are engineered systems designed to degrade persistent organic pollutants through the generation of highly reactive species, primarily hydroxyl radicals (•OH). Nonthermal plasma (NTP) is an AOP that generates a cocktail of reactive oxygen and nitrogen species by applying electrical energy to a gas, which then interacts with the contaminated water.
Scientific studies have investigated the degradation of 3-Isothiazolidinone, 2-octyl- using NTP. These studies show that the compound is highly susceptible to oxidative degradation. The primary degradation mechanism involves the attack of hydroxyl radicals on the sulfur atom and the double bond within the isothiazolinone ring. This initial attack leads to the rapid cleavage of the S-N bond, breaking the heterocyclic structure. Subsequent oxidative steps attack the linear alkyl chain and the amide functional group, ultimately leading to mineralization—the complete conversion of the organic molecule into carbon dioxide (CO₂), water (H₂O), and inorganic ions such as sulfate (B86663) (SO₄²⁻) and nitrate (B79036) (NO₃⁻). Research findings indicate that degradation efficiencies exceeding 99% can be achieved under optimized NTP operating conditions.
Table 7.3: Representative Data from Nonthermal Plasma Degradation Studies of 3-Isothiazolidinone, 2-octyl-
| Experimental Parameter | Value | Observation/Result |
| Initial Concentration | 20 mg/L | Standard starting concentration for kinetic studies |
| Plasma Input Power | 80 W | Higher power correlates with faster degradation |
| Treatment Time | 30 min | Time required to achieve >99% degradation |
| Degradation Efficiency | >99% | Demonstrates high efficacy of the NTP process |
| Major Reactive Species | •OH, O₃, H₂O₂ | Key oxidants responsible for degradation |
| Primary Degradation Step | Cleavage of the S-N bond | The initial and rate-limiting step of decomposition |
Sorption—the adhesion of a chemical to a solid surface—is a fundamental process that governs the transport and fate of 3-Isothiazolidinone, 2-octyl- in both natural and engineered systems (e.g., water filtration media, soils). Due to its long N-octyl chain, the molecule possesses significant hydrophobicity. Consequently, it exhibits a strong tendency to partition from the aqueous phase onto solid matrices, especially those rich in organic carbon.
Laboratory investigations quantify this behavior by measuring sorption and desorption equilibria. Batch equilibrium experiments are conducted using various sorbents like activated carbon, sediment, and clays. The data are often fitted to isotherm models, such as the Freundlich or Langmuir models, to derive key parameters. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter derived from these studies, indicating the compound's propensity to bind to organic matter. High Koc values for 3-Isothiazolidinone, 2-octyl- confirm its low mobility in aqueous systems containing organic-rich solids, suggesting it will be strongly retained in systems like sludge or soil.
Table 7.4: Sorption Coefficients for 3-Isothiazolidinone, 2-octyl- on Various Sorbents
| Sorbent Material | Organic Carbon Content (%) | Sorption Coefficient (Kd, L/kg) | Organic Carbon Partitioning Coefficient (Koc, L/kg) |
| River Sediment | 2.5 | 75 | 3000 |
| Agricultural Soil | 1.8 | 63 | 3500 |
| Activated Carbon | >80 | >1000 | N/A (Adsorption mechanism differs) |
| Kaolinite Clay | <0.1 | 5 | Not applicable (sorption dominated by mineral surface) |
Studies on Degradation via Advanced Oxidation Processes (e.g., Nonthermal Plasma)
Mechanistic Studies of 3-Isothiazolidinone, 2-octyl- Interactions in Material Preservation Systems (e.g., polymer matrices, coatings)
In its role as a material preservative, the chemical interactions between 3-Isothiazolidinone, 2-octyl- and the host matrix (e.g., a polymer or coating) are crucial for its long-term performance. Mechanistic studies in this area investigate the physical and chemical factors that govern its stability, mobility, and retention within the material.
The compound is typically incorporated into materials like polyvinyl chloride (PVC), paints, and adhesives as a liquid additive. It does not form covalent bonds with the polymer matrix but is physically dissolved and dispersed within it. Its retention is therefore a function of its solubility in the polymer and its rate of diffusion. The long octyl chain enhances its compatibility with hydrophobic polymer matrices and reduces its water solubility, which in turn lowers its tendency to leach out when the material is exposed to moisture.
Research focuses on quantifying the diffusion coefficient of 3-Isothiazolidinone, 2-octyl- within different polymer formulations. This diffusion is influenced by:
Temperature: Higher temperatures increase polymer chain mobility and accelerate the diffusion rate.
Plasticizer Content: In materials like PVC, plasticizers swell the polymer matrix, creating free volume and facilitating the movement of small molecules like OIT.
Polymer Crystallinity: Diffusion is significantly slower in crystalline regions of a polymer compared to amorphous regions.
Furthermore, chemical stability within the matrix is a key area of study. The isothiazolinone ring can be susceptible to degradation from environmental stressors like UV radiation (photolysis) or from chemical reaction with other formulation components, such as strong bases or nucleophiles, which can compromise its function over time.
Table 7.5: Factors Influencing the Behavior of 3-Isothiazolidinone, 2-octyl- in a Polymer Matrix
| Factor | Influence on Diffusion Rate | Influence on Chemical Stability |
| Increasing Temperature | Increases | Decreases (accelerates degradation reactions) |
| Increasing Plasticizer Level | Increases | Generally neutral, but can depend on plasticizer chemistry |
| High UV Exposure | No direct effect | Decreases (promotes photolytic degradation) |
| Presence of Nucleophiles | No direct effect | Decreases (promotes ring-opening) |
| Polymer Cross-linking | Decreases | Generally increases (by trapping the molecule) |
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the structural purity of 3-isothiazolidinone, 2-octyl-?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the core structure and substituent positions. For example, in studies of structurally analogous isothiazolidinones, proton NMR peaks between δ 1.2–1.6 ppm typically indicate the presence of alkyl chains (e.g., octyl groups), while signals near δ 3.5–4.0 ppm correlate with heterocyclic protons . High-resolution mass spectrometry (HRMS) or LC-MS should be used to verify molecular weight and detect impurities. Chromatographic methods, such as HPLC with UV detection, are recommended for assessing purity, as demonstrated in the identification protocols for related alcohols like 2-octyldodecanol .
Q. How can researchers optimize synthetic routes for 3-isothiazolidinone, 2-octyl- to improve yield and scalability?
- Methodological Answer : Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) must be systematically varied. For instance, substituted isothiazolidinones are often synthesized via cyclization of thioamide precursors under acidic or oxidative conditions. A study on similar heterocycles highlighted that using BF₃·Et₂O as a catalyst improved cyclization efficiency by 20–30% compared to traditional acid catalysts . Parallel optimization of alkylation steps (e.g., introducing the octyl group) using phase-transfer catalysts or microwave-assisted synthesis may enhance reaction kinetics and scalability.
Q. What analytical standards should be established to ensure batch-to-batch consistency in laboratory-scale synthesis?
- Methodological Answer : Implement validated chromatographic protocols with internal standards. For example, the USP monograph for 2-octyldodecanol specifies HPLC methods using C18 columns and refractive index detection, with retention time matching against certified reference materials (CRMs) . Similar approaches should be adapted for 3-isothiazolidinone, 2-octyl-, including quantification of residual solvents (e.g., DMF or THF) via gas chromatography (GC).
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position or chain length) influence the bioactivity of 3-isothiazolidinone, 2-octyl- derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic synthesis of analogs with variations in the octyl chain (e.g., branching, fluorination) or heterocyclic substituents. For example, replacing the octyl group with a shorter alkyl chain in isothiazolidinones reduced antifungal efficacy by 50% in Candida albicans assays, suggesting hydrophobicity is critical for membrane penetration . Computational modeling (e.g., molecular docking) can further elucidate binding interactions with biological targets like fungal cytochrome P450 enzymes.
Q. What experimental strategies resolve contradictions in reported biological activity data for 3-isothiazolidinone derivatives?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, inoculum size). A standardized protocol should include:
- Control experiments to rule out solvent toxicity (e.g., DMSO < 1% v/v).
- Dose-response curves across multiple replicates to calculate reliable IC₅₀/EC₅₀ values.
- Comparative studies using reference compounds (e.g., fluconazole for antifungal assays) to normalize activity metrics .
Q. How can researchers design stability studies to evaluate the degradation pathways of 3-isothiazolidinone, 2-octyl- under varying environmental conditions?
- Methodological Answer : Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) identifies major degradation products. For photostability, expose samples to UV light (e.g., 320–400 nm) and analyze using LC-MS to detect oxidation or ring-opening byproducts. A study on isothiazolidinone biocides revealed that hydrolysis at pH > 8.0 led to sulfonic acid derivatives, reducing efficacy by >90% .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
